2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol
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Overview
Description
2-(1,3-BENZOXAZOL-2-YL)-5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a phenol group, and it is further modified with a dichlorophenyl propenylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions.
Attachment of Dichlorophenyl Propenylidene Moiety: This step involves the reaction of the benzoxazole-phenol intermediate with a dichlorophenyl propenylidene precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YL)-5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the propenylidene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified propenylidene derivatives.
Substitution: Various substituted benzoxazole and phenol derivatives.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YL)-5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YL)PHENOL: Lacks the dichlorophenyl propenylidene moiety.
5-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENEAMINOPHENOL: Lacks the benzoxazole ring.
Properties
Molecular Formula |
C22H14Cl2N2O2 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-[[(E)-3-(2,4-dichlorophenyl)prop-2-enylidene]amino]phenol |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-15-8-7-14(18(24)12-15)4-3-11-25-16-9-10-17(20(27)13-16)22-26-19-5-1-2-6-21(19)28-22/h1-13,27H/b4-3+,25-11? |
InChI Key |
GWDRXPAIPODTTP-BLHKWVJFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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